molecular formula C20H17BrO4S B2680108 1-(4-Bromophenyl)-3-(furan-2-yl)-3-tosylpropan-1-one CAS No. 315241-74-8

1-(4-Bromophenyl)-3-(furan-2-yl)-3-tosylpropan-1-one

Cat. No.: B2680108
CAS No.: 315241-74-8
M. Wt: 433.32
InChI Key: ATGYVSWQBDXTNE-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(furan-2-yl)-3-tosylpropan-1-one is an organic compound that features a bromophenyl group, a furan ring, and a tosyl group attached to a propanone backbone

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-3-(furan-2-yl)-3-tosylpropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Furan Ring Formation: The construction of the furan ring through cyclization reactions.

    Tosylation: The addition of a tosyl group to the propanone backbone.

Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity. Industrial production methods may scale up these reactions using continuous flow reactors and automated systems to enhance efficiency and consistency.

Chemical Reactions Analysis

1-(4-Bromophenyl)-3-(furan-2-yl)-3-tosylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to alcohols.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromophenyl)-3-(furan-2-yl)-3-tosylpropan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in the development of biochemical assays and as a probe for studying biological pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)-3-(furan-2-yl)-3-tosylpropan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromophenyl group can participate in π-π interactions, while the furan ring and tosyl group can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins and influence biological pathways.

Comparison with Similar Compounds

Similar compounds to 1-(4-Bromophenyl)-3-(furan-2-yl)-3-tosylpropan-1-one include:

    1-(4-Chlorophenyl)-3-(furan-2-yl)-3-tosylpropan-1-one: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Bromophenyl)-3-(thiophen-2-yl)-3-tosylpropan-1-one: Similar structure but with a thiophene ring instead of a furan ring.

    1-(4-Bromophenyl)-3-(furan-2-yl)-3-mesylpropan-1-one: Similar structure but with a mesyl group instead of a tosyl group.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(furan-2-yl)-3-(4-methylphenyl)sulfonylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrO4S/c1-14-4-10-17(11-5-14)26(23,24)20(19-3-2-12-25-19)13-18(22)15-6-8-16(21)9-7-15/h2-12,20H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGYVSWQBDXTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=C(C=C2)Br)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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